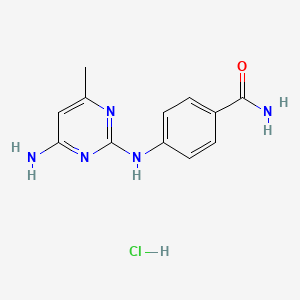

4-((4-Amino-6-methylpyrimidin-2-yl)amino)benzamide hydrochloride

Description

4-((4-Amino-6-methylpyrimidin-2-yl)amino)benzamide hydrochloride is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are used in various therapeutic applications. This compound, in particular, has shown potential in medicinal chemistry due to its unique structure and properties.

Propriétés

IUPAC Name |

4-[(4-amino-6-methylpyrimidin-2-yl)amino]benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O.ClH/c1-7-6-10(13)17-12(15-7)16-9-4-2-8(3-5-9)11(14)18;/h2-6H,1H3,(H2,14,18)(H3,13,15,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYXXPHDEMHSKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Amino-6-methylpyrimidin-2-yl)amino)benzamide hydrochloride typically involves the reaction of 4-amino-6-methylpyrimidine with 4-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for its intended applications .

Analyse Des Réactions Chimiques

Types of Reactions

4-((4-Amino-6-methylpyrimidin-2-yl)amino)benzamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .

Applications De Recherche Scientifique

4-((4-Amino-6-methylpyrimidin-2-yl)amino)benzamide hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-((4-Amino-6-methylpyrimidin-2-yl)amino)benzamide hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 4-((4-Amino-6-methylpyrimidin-2-yl)amino)benzamide hydrochloride include other pyrimidine derivatives, such as:

- 2-Amino-4-methylpyrimidine

- 4-Amino-6-chloropyrimidine

- 2-Amino-4-hydroxy-6-methylpyrimidine

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Activité Biologique

4-((4-Amino-6-methylpyrimidin-2-yl)amino)benzamide hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's unique structural properties suggest a wide range of therapeutic applications, including anticancer and antimicrobial activities.

The compound has the following chemical identifiers:

- IUPAC Name : 4-[(4-amino-6-methylpyrimidin-2-yl)amino]benzamide; hydrochloride

- Molecular Formula : C12H13N5O·ClH

- CAS Number : 1396806-97-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It is hypothesized that the compound may modulate the activity of these targets, leading to therapeutic effects. For instance, it has been studied for its potential to inhibit DNA methyltransferases (DNMTs), which are critical in cancer biology.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In various studies, it has shown cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| KG-1 | 0.9 | High efficacy in inhibiting DNMT3A |

| HeLa | 7.01 | Significant inhibition |

| MCF-7 | 14.31 | Notable cytotoxicity |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary results indicate that it may possess inhibitory effects against various bacterial strains. The specific mechanisms by which it exerts these effects are still under investigation but may involve interference with bacterial metabolic pathways.

Case Studies and Research Findings

-

Inhibition of DNA Methyltransferases :

A study conducted by researchers highlighted the compound's effectiveness as a DNMT inhibitor. The most active derivatives demonstrated an EC50 value of 0.9 µM against DNMT3A, indicating strong potential for reversing epigenetic modifications associated with cancer progression . -

Cytotoxicity Assessment :

In vitro assays have shown that the compound exhibits cytotoxicity against leukemia cells, with IC50 values comparable to established chemotherapeutic agents. The structure–activity relationship analysis revealed that modifications to the pyrimidine ring significantly influenced biological activity . -

Antimicrobial Studies :

Initial evaluations have indicated promising results in antimicrobial assays, suggesting that further exploration could yield valuable insights into its potential use as an antibiotic agent.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-((4-Amino-6-methylpyrimidin-2-yl)amino)benzamide hydrochloride?

Answer:

The synthesis typically involves coupling a pyrimidine amine with a benzamide derivative. A multi-step approach includes:

- Step 1: React 4-amino-6-methylpyrimidin-2-amine with a benzoyl chloride derivative under anhydrous conditions (e.g., DMF, 0–5°C) to form the benzamide intermediate.

- Step 2: Purify via column chromatography (silica gel, methanol/chloroform gradient) .

- Step 3: Hydrochloride salt formation using HCl gas in ethanol, followed by recrystallization from acetonitrile/water .

- Yield Optimization: Microwave-assisted synthesis (e.g., 100°C, 30 min) can improve reaction efficiency compared to traditional reflux .

Basic: How can the molecular structure and purity of this compound be confirmed?

Answer:

Use a combination of:

- X-ray Crystallography: Resolve the crystal structure using SHELX software for hydrogen bonding and lattice energy analysis (e.g., CCDC deposition) .

- NMR Spectroscopy: Assign peaks for the pyrimidine NH (δ 6.8–7.2 ppm) and benzamide carbonyl (δ 168–170 ppm) .

- HPLC: Monitor purity (>98%) with a C18 column, 0.1% TFA in water/acetonitrile mobile phase (retention time ~8.5 min) .

Basic: What strategies improve the aqueous solubility of this hydrochloride salt?

Answer:

- Salt Form Optimization: The hydrochloride salt enhances solubility via protonation of the pyrimidine amine. Confirm ionization via pH-solubility profiling (e.g., pH 1–7) .

- Co-Solvents: Use DMSO (10–20% v/v) in PBS for in vitro assays.

- Solid Dispersion: Formulate with PEG-6000 (1:3 ratio) to increase dissolution rate .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- DFT Calculations: Optimize the geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gap) .

- Molecular Docking: Use AutoDock Vina to simulate binding to enzymes (e.g., bacterial phosphopantetheinyl transferases). Key interactions include hydrogen bonds with the pyrimidine NH and hydrophobic contacts with the methyl group .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Advanced: How should contradictory solubility data from different studies be resolved?

Answer:

- Thermal Analysis: Perform DSC to identify polymorphs (heating rate: 10°C/min, N atmosphere). A single endothermic peak confirms a pure crystalline form .

- Solvent Screening: Test solubility in 12 solvents (e.g., DMSO, ethanol, PBS) at 25°C and 37°C. Use UV-Vis spectroscopy (λ = 254 nm) for quantification .

- Data Reconciliation: Apply multivariate analysis (e.g., PCA) to correlate solvent polarity (logP) with solubility trends .

Advanced: What mechanistic insights explain the compound’s instability under basic conditions?

Answer:

- Hydrolysis Pathway: The benzamide carbonyl undergoes nucleophilic attack by OH, forming a carboxylic acid. Monitor degradation via LC-MS (m/z shift from 315 → 332) .

- Stabilization Strategies: Add antioxidants (0.1% ascorbic acid) or buffer solutions (pH 4–5) to suppress hydrolysis .

- Kinetic Studies: Determine degradation rate constants (k) at pH 7.4 and 40°C using first-order kinetics .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

- Pyrimidine Modifications: Introduce electron-withdrawing groups (e.g., Cl at position 5) to enhance binding affinity. Compare IC values in enzyme inhibition assays .

- Benzamide Substitutions: Replace the methyl group with CF to improve metabolic stability (e.g., t in liver microsomes) .

- 3D-QSAR Models: Use CoMFA to correlate steric/electrostatic fields with activity (q > 0.6 required for validation) .

Advanced: What experimental protocols validate the compound’s proposed antibacterial mechanism?

Answer:

- Target Validation: Knock out bacterial acpS or pptase genes and compare MIC values (e.g., ΔacpS strain shows 8-fold resistance) .

- Time-Kill Assays: Expose E. coli to 4× MIC and plate CFUs at 0, 2, 4, 6, and 24 hours. Bactericidal activity is confirmed if CFU decreases by ≥3 log .

- Metabolomic Profiling: Use LC-MS to track changes in fatty acid biosynthesis intermediates (e.g., malonyl-CoA accumulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.